REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH3:20]>O>[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=CC=C(C=C12)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH3:20]>O>[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=CC=C(C=C12)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |